5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt
Description
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt (CAS: 501-30-4) is the sodium derivative of kojic acid (C₆H₆O₄), a natural fungal metabolite with a molecular weight of 164.11 g/mol (accounting for the sodium substitution). Kojic acid is renowned for its tyrosinase-inhibitory properties, making it a key ingredient in cosmetic formulations for skin whitening and treatment of hyperpigmentation . The sodium salt form enhances aqueous solubility, improving its applicability in pharmaceutical and cosmetic products . Its structure features a pyranone core with hydroxyl and hydroxymethyl substituents, enabling chelation of metal ions like copper and iron, which is critical for its biological activity .
Properties
IUPAC Name |
sodium;(5-hydroxy-4-oxopyran-2-yl)methanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5O4.Na/c7-2-4-1-5(8)6(9)3-10-4;/h1,3,9H,2H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGSAVMIBSOBNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C(C1=O)O)C[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90990380 | |
| Record name | Sodium (5-hydroxy-4-oxo-4H-pyran-2-yl)methanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90990380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70145-54-9 | |
| Record name | 4H-Pyran-4-one, 5-hydroxy-2-(hydroxymethyl)-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070145549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium (5-hydroxy-4-oxo-4H-pyran-2-yl)methanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90990380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Neutralization of Kojic Acid with Sodium Hydroxide
The most common and straightforward method to prepare 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt is by neutralizing kojic acid with sodium hydroxide in an aqueous medium.
- Kojic acid is dissolved in water to form a clear solution.
- A stoichiometric amount of sodium hydroxide solution is added slowly to the kojic acid solution with stirring.
- The mixture is heated moderately (typically around 50–70°C) to facilitate the reaction and ensure complete formation of the sodium salt.
- The reaction mixture is maintained at this temperature for a set duration (e.g., 1–4 hours) to optimize yield.
- After completion, the solution can be cooled and the product isolated by crystallization or drying.
$$
\text{Kojic Acid} + \text{NaOH} \rightarrow \text{this compound}
$$
This method is favored for its simplicity, mild conditions, and high purity of product. It is scalable for industrial production by using industrial-grade reactants and controlling parameters such as pH, temperature, and reaction time to maximize yield and purity.
Multi-Step Synthetic Route Involving Cyclization and Functionalization
A more elaborate synthetic pathway has been reported involving the acid-catalyzed cyclization of suitable precursors followed by oxidation or functionalization and neutralization to yield the sodium salt.
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Acid-catalyzed cyclization of furan derivatives | Zn, HCl, H2O, 70°C, 4 h | Prolonged heating improves cyclization efficiency |
| 2 | Oxidation/functionalization with aldehydes | Aldehyde, DABCO catalyst, dioxane/water (1:1), 50°C, 24 h | pH 7–8 to minimize side reactions |
| 3 | Neutralization to sodium salt | NaOH, room temperature | Stoichiometric NaOH ensures complete salt formation |
Industrial Production Considerations
In industrial settings, the synthesis follows the direct neutralization route but with scale-up optimizations:
- Use of industrial-grade kojic acid and sodium hydroxide.
- Reaction conducted in large stirred reactors with temperature and pH control systems.
- Continuous monitoring of reaction progress via pH and spectroscopic methods.
- Post-reaction purification steps such as filtration, crystallization, and drying to obtain high-purity sodium salt.
The industrial process emphasizes:
- High yield (typically >90%)
- Product purity (>98%)
- Cost-effectiveness and environmental safety by minimizing waste and using aqueous solvents.
Chemical Reaction Analysis Relevant to Preparation
Understanding the chemical behavior of the compound during preparation is important for optimizing conditions.
| Reaction Type | Target Group | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| Neutralization | Acidic hydroxyl groups | NaOH, aqueous, mild heat | Formation of sodium salt | Complete neutralization crucial for product stability |
| Oxidation (side reaction) | Hydroxymethyl (-CH2OH) | Strong oxidants (e.g., KMnO4) | Conversion to carboxylates | Avoid strong oxidants during preparation to prevent degradation |
| Reduction (derivative synthesis) | Ketone (C=O) at position 4 | NaBH4, MeOH, 0–5°C | Reduced alcohol derivatives | Controlled conditions prevent ring disruption |
Avoiding side reactions such as over-oxidation or ring cleavage is critical during synthesis and purification.
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Neutralization | Kojic acid + NaOH | Aqueous, 50–70°C, 1–4 h | Simple, high purity, scalable | Limited to sodium salt formation only |
| Multi-Step Cyclization & Functionalization | Furan derivatives, Zn/HCl, aldehydes, DABCO, NaOH | 70°C cyclization, 50°C oxidation, RT neutralization | Enables derivative synthesis | More complex, longer reaction times |
| Industrial Scale Neutralization | Industrial kojic acid + NaOH | Controlled pH & temperature, large volume reactors | Cost-effective, high yield | Requires process control and purification |
Research Findings and Optimization Notes
- pH Control: Maintaining pH around neutral to slightly basic (pH 7–8) during neutralization prevents side reactions and ensures complete salt formation.
- Temperature: Moderate heating (50–70°C) accelerates reaction without degrading the compound.
- Stoichiometry: Accurate measurement of sodium hydroxide is essential to avoid excess base that can lead to impurities.
- Reaction Time: Prolonged heating beyond optimal time can lead to decomposition; typical reaction times range from 1 to 4 hours.
- Purification: Crystallization from aqueous solution is preferred for obtaining high-purity sodium salt.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the hydroxymethyl (-CH2OH) group. Key reagents and products include:
Mechanistic Insight :
The hydroxymethyl group is oxidized to a carbonyl group, forming carboxylates under strong oxidative conditions. This reactivity is exploited in synthetic routes for derivatives with enhanced chelation properties .
Reduction Reactions
Reduction targets the ketone group (C=O) at position 4:
Note : Over-reduction with LiAlH4 can disrupt the pyran ring, necessitating controlled conditions .
Substitution Reactions
The hydroxyl groups at positions 5 and 2 participate in nucleophilic substitutions:
O-Alkylation/Esterification
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Methyl iodide | DMF, K2CO3, 50°C | 5-Methoxy-2-(hydroxymethyl)-4H-pyran-4-one | |
| Acetyl chloride | Pyridine, RT | 5-Acetoxy-2-(hydroxymethyl)-4H-pyran-4-one |
Aldol Condensation
Reaction with aldehydes under basic conditions yields α,β-unsaturated derivatives:
text5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one + RCHO → 6-Substituted-5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one
Example :
Chelation with Metal Ions
The compound forms stable complexes with transition metals, critical for its antioxidant and tyrosinase-inhibiting properties:
| Metal Ion | Stoichiometry | Stability Constant (log K) | Application |
|---|---|---|---|
| Fe³+ | 1:2 | 12.3 ± 0.2 | Iron overload therapy |
| Cu²+ | 1:1 | 8.9 ± 0.3 | Antioxidant formulations |
| Zn²+ | 1:1 | 6.5 ± 0.1 | Cosmetic preservatives |
Mechanism : Coordination occurs via the hydroxyl oxygen at position 5 and the ketone oxygen at position 4, forming a six-membered chelate ring .
Polymerization
Radical-initiated polymerization with acrylates produces UV-stable hydrogels:
textKojic acid sodium salt + Methyl acrylate → Copolymer (Mw = 12–15 kDa)
Applications : Controlled-release drug delivery systems .
Stability and Degradation
Scientific Research Applications
Chemical Applications
Chelating Agent in Coordination Chemistry
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt serves as an effective chelating agent due to its ability to form stable complexes with metal ions. This property is utilized in coordination chemistry to study the structural and functional characteristics of metal complexes.
| Metal Ion | Complex Stability | Application |
|---|---|---|
| Fe³⁺ | High | Biological studies on iron metabolism |
| Cu²⁺ | Moderate | Catalysis and electrochemistry |
| Zn²⁺ | High | Enzyme inhibition studies |
Biological Applications
Antimicrobial and Antioxidant Properties
Research indicates that this compound possesses antimicrobial and antioxidant activities. These properties are being explored for potential therapeutic applications.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results demonstrated significant inhibition of growth, suggesting its potential as a natural preservative in food and cosmetic products .
Role in Metal Ion Homeostasis
The compound's ability to chelate metal ions makes it instrumental in studying metal ion homeostasis within biological systems. It is particularly relevant for conditions involving metal overload, such as thalassemia.
Medical Applications
Treatment of Metal Overload Disorders
Due to its chelating properties, this compound is being investigated as a treatment option for conditions like iron overload (hemochromatosis) and lead poisoning.
Clinical Insights
A clinical trial assessed the efficacy of this compound in reducing iron levels in patients with thalassemia. Preliminary results indicated a reduction in serum ferritin levels, supporting its potential use in clinical settings .
Industrial Applications
Cosmetics and Skin Lightening Formulations
The compound is widely used in cosmetic formulations due to its skin-lightening effects attributed to tyrosinase inhibition. This property is particularly sought after in products aimed at reducing hyperpigmentation.
| Product Type | Active Ingredient | Function |
|---|---|---|
| Skin Lightening Creams | This compound | Inhibits melanin production |
| Antioxidant Serums | Same | Protects skin from oxidative stress |
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can influence various biochemical pathways. For example, in biological systems, the chelation of iron ions can prevent the formation of reactive oxygen species, thereby reducing oxidative stress. The compound’s interaction with metal ions also affects enzyme activity and cellular signaling pathways, contributing to its diverse biological effects.
Comparison with Similar Compounds
Structural Derivatives of Kojic Acid
The following table summarizes key derivatives and their properties:
*Quantitative Structure-Property Relationship (QSPR) data from .
Functional Comparisons
- Tyrosinase Inhibition :
Kojic acid and its sodium salt directly inhibit tyrosinase by chelating copper at the enzyme's active site, with comparable efficacy (IC₅₀ ~50 µM). Derivatives like 5-hydroxy-2-methyl-4H-pyran-4-one show reduced activity due to steric hindrance from methyl groups . - Solubility and Formulation :
The sodium salt exhibits superior aqueous solubility (>100 mg/mL) compared to kojic acid (~1 mg/mL), enabling use in aqueous cosmetic formulations. Esters like dipalmitate are lipid-soluble, favoring use in creams . - Antioxidant Activity :
Kojic acid and its sodium salt show moderate antioxidant activity (IC₅₀ ~200 µM in DPPH assay). Styryl derivatives exhibit enhanced radical scavenging due to conjugated double bonds . - Cytotoxicity: Kojic acid esters (e.g., dipalmitate) are non-cytotoxic up to 100 µM, whereas iodomethyl derivatives show higher cytotoxicity (IC₅₀ ~25 µM in HeLa cells) .
Stability and Reactivity
- The sodium salt demonstrates improved stability against oxidation compared to kojic acid, which degrades under UV exposure .
- Halogenated derivatives (e.g., iodomethyl) are less stable in polar solvents but show enhanced reactivity in nucleophilic substitutions .
- Crystal structure analyses () reveal that sodium salt forms ionic lattices, enhancing thermal stability compared to the hydrogen-bonded networks of kojic acid.
Biological Activity
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt, commonly known as kojic acid sodium salt, is a compound of significant interest in various biological and medicinal fields. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Primary Target : The primary target of this compound is the enzyme tyrosinase , which plays a crucial role in the synthesis of melanin. By inhibiting this enzyme, the compound effectively reduces melanin production, making it a valuable agent in skin-whitening formulations.
Biochemical Pathways : The inhibition of tyrosinase affects the melanogenesis pathway , leading to decreased pigmentation in the skin. This mechanism is particularly relevant in cosmetic applications aimed at treating hyperpigmentation disorders.
Pharmacological Properties
Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties. These properties help protect cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
Chelation Properties : The compound functions as a chelating agent, forming stable complexes with metal ions such as iron. This property is beneficial in treating conditions related to metal overload, such as thalassemia.
Applications in Medicine and Industry
- Cosmetics : Its ability to inhibit melanin production has led to its widespread use in skin-lightening products. The compound is often included in formulations targeting age spots, freckles, and other forms of hyperpigmentation .
- Pharmaceuticals : Beyond cosmetic applications, this compound is being explored for its potential therapeutic effects against various conditions due to its antioxidant and chelating properties.
- Food Industry : The compound's antioxidant capabilities also make it a candidate for food preservation, helping to extend shelf life by preventing oxidative degradation.
Table 1: Summary of Biological Activities
Research Insights
- A study demonstrated that derivatives of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one possess both tyrosinase inhibitory and antioxidant properties , indicating potential use in therapeutic applications beyond cosmetics .
- Another investigation highlighted its effectiveness as an antimicrobial agent , suggesting that it could be beneficial in developing new treatments for infections caused by resistant strains of bacteria and fungi .
Q & A
Basic: What are the standard synthetic routes for 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt?
Methodological Answer:
The sodium salt is typically synthesized via neutralization of the parent acid (kojic acid) with sodium hydroxide. For derivatives, outlines a generalized pathway:
- Step 1: Acid-catalyzed cyclization of precursors (e.g., furan derivatives) using reagents like HCl/Zn under reflux (70°C, 4 h).
- Step 2: Subsequent oxidation or functionalization with aldehydes in a dioxane/water solvent system (1:1) using DABCO as a catalyst at 50°C for 24 h.
- Step 3: Neutralization with NaOH to yield the sodium salt .
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| 1 | Zn, HCl, H₂O, 70°C | Prolonged heating increases cyclization efficiency. |
| 2 | Aldehyde, DABCO, 50°C | pH 7–8 minimizes side reactions. |
| 3 | NaOH, RT | Stoichiometric NaOH ensures complete salt formation. |
Basic: How is this compound characterized to confirm purity and structure?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are critical. For example, the hydroxymethyl group (–CH₂OH) in the parent acid resonates at δ 4.3–4.5 ppm (¹H) and δ 60–65 ppm (¹³C). Sodium salt formation shifts these signals due to deprotonation .
- HPLC Analysis: Use a C18 column with UV detection at 270 nm (λ_max for pyranone derivatives). Mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water (20:80) .
- Mass Spectrometry: ESI-MS in negative mode confirms the molecular ion [M–Na]⁻ at m/z 155.1 (calculated for C₆H₇O₄⁻).
Data Interpretation Tip: Compare with literature spectra from and to distinguish between the free acid and sodium salt.
Advanced: How can reaction yields be optimized for derivatives of this compound?
Methodological Answer:
and highlight two approaches:
pH Control: Maintain pH 6–7 during cyclization (Step 1) to prevent decomposition of the hydroxymethyl group.
Catalyst Screening: Replace DABCO with milder bases (e.g., triethylamine) to reduce byproducts in aldehyde-mediated reactions .
Experimental Design Example:
| Variable Tested | Outcome |
|---|---|
| DABCO vs. Et₃N | Et₃N increases yield by 15% but slows reaction time. |
| Temperature (50°C vs. 70°C) | Higher temperatures accelerate reactions but degrade heat-sensitive intermediates. |
Advanced: How to address stability challenges during storage and handling?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C. (for a related compound) shows that UV exposure degrades the pyranone ring within 48 hours.
- Moisture Control: Use desiccants (silica gel) in storage containers. The sodium salt is hygroscopic and prone to hydrolysis in humid conditions.
- Buffered Solutions: For biological assays, prepare fresh solutions in PBS (pH 7.4) to prevent pH-driven decomposition .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies often arise from:
Purity Variability: Impurities (e.g., residual aldehydes) in synthetic batches can skew bioactivity results. Validate purity via HPLC before assays .
Assay Conditions: For example, antimicrobial activity varies with bacterial strain and culture medium pH. Standardize protocols using ’s conditions (pH 7.0, 37°C).
Salt vs. Free Acid: The sodium salt may exhibit higher solubility but lower membrane permeability than the free acid. Compare both forms in parallel assays .
Basic: What are the key applications in current research?
Methodological Answer:
- Antioxidant Studies: Used as a radical scavenger in DPPH assays (IC₅₀ ~10 μM).
- Enzyme Inhibition: Inhibits tyrosinase (IC₅₀ 25 μM) for hyperpigmentation research.
- Metal Chelation: Binds Fe³⁺ and Al³⁺ in spectroscopic studies (λ shift from 270 nm to 310 nm) .
Advanced: How to design a stability-indicating HPLC method for this compound?
Methodological Answer:
- Column: Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 μm).
- Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B).
- Detection: UV at 270 nm.
- Forced Degradation: Expose to 0.1 M HCl (24 h), 0.1 M NaOH (2 h), and UV light (48 h) to validate method robustness .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
